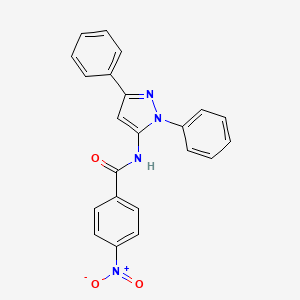

N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide

Übersicht

Beschreibung

N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide (DPNB) is an organic compound belonging to the class of pyrazoles. It is a white crystalline powder that is insoluble in water. DPNB is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other mediators of inflammation. DPNB has been studied for its potential use in the treatment of inflammatory diseases, cancer, and other conditions.

Wissenschaftliche Forschungsanwendungen

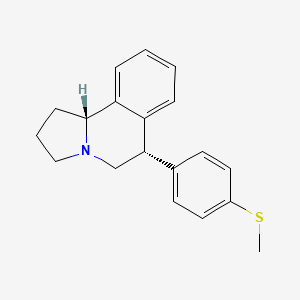

Modulator of Metabotropic Glutamate Receptor 5 (mGlu5)

VU-29 is a potent allosteric potentiator at the rat mGlu5 receptor . It binds to the MPEP allosteric site . This modulation of mGlu5 receptor has been used in research related to memory and learning processes .

Research in Neurotoxicity

VU-29 has been used in studies investigating the effects of acute ethanol and ethanol withdrawal on novel object recognition in rats . The compound was found to prevent and reverse ethanol-induced memory impairment .

Fluorescent Molecular Rotor (FMR)

DPAP has been identified as a fluorescent molecular rotor (FMR), a class of environment-sensitive dyes . FMRs are capable of acting as nanoprobes in the measurement of viscosity and polarity of their micro-environment .

Intracellular Imaging Studies

As an FMR, DPAP has been used in intracellular imaging studies . This allows researchers to visualize and study the internal structures and processes of cells .

Detection of Volatile Organic Compounds

DPAP’s properties as an FMR have also been utilized in the detection of volatile organic compounds . This has applications in various research fields, ranging from analytical to biochemical sciences .

Flame-Retardant for Epoxy Resins

DPAP has been synthesized and used as a highly efficient flame-retardant for epoxy resins . The curing epoxy resin with only 5.0 wt% of DPAP can pass UL94 V-0 rating and possess LOI value as high as 32.6% .

Enhancing Transparency and Toughness of Epoxy Resins

In addition to its flame-retardant properties, DPAP has been found to enhance the transparency and toughness of epoxy resins . This makes it valuable in the production of clear, durable materials .

Research in Molecular Dynamics Simulations and Spectroscopic Calculations

DPAP has been used in computational studies of molecular rotors in various environments . This includes force field development, molecular dynamics simulations, and spectroscopic calculations .

Wirkmechanismus

Target of Action

VU-29 is a positive allosteric modulator of the metabotropic glutamate 5 (mGlu5) receptor . This receptor is implicated in various forms of synaptic plasticity, including drugs of abuse .

Mode of Action

As a positive allosteric modulator, VU-29 enhances the activity of the mGlu5 receptor . It does this by binding to a site on the receptor that is distinct from the glutamate binding site, thereby increasing the receptor’s response to its natural ligand, glutamate .

Biochemical Pathways

The mGlu5 receptor is involved in various forms of synaptic plasticity . By enhancing the activity of this receptor, VU-29 can influence these processes. For example, it has been shown to inhibit the maintenance of ethanol-induced conditioned place preference (CPP), a measure of drug reward .

Result of Action

VU-29 has been shown to inhibit the maintenance of ethanol-induced CPP . This suggests that it could potentially be used to disrupt the association between environmental cues and the rewarding properties of drugs of abuse .

Action Environment

The action of VU-29 can be influenced by various environmental factors. For example, the presence of glutamate, the natural ligand for the mGlu5 receptor, is necessary for VU-29 to exert its effects . Additionally, the specific cellular and synaptic environment can also impact the action of VU-29 .

Eigenschaften

IUPAC Name |

N-(2,5-diphenylpyrazol-3-yl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c27-22(17-11-13-19(14-12-17)26(28)29)23-21-15-20(16-7-3-1-4-8-16)24-25(21)18-9-5-2-6-10-18/h1-15H,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIALCSMRIHRFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469437 | |

| Record name | DPAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide | |

CAS RN |

890764-36-0 | |

| Record name | DPAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)

![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)